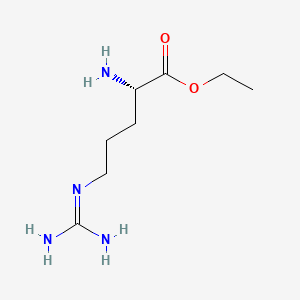

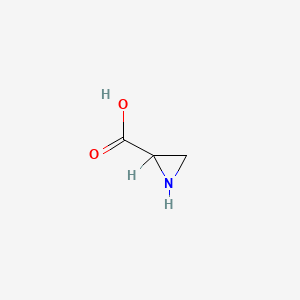

Aziridine-2-carboxylic acid

説明

Aziridine-2-carboxylic acid derivatives have attracted attention of medicinal chemists since the immunomodulatory anticancer drug Leakadine® (aziridine-2-carboxamide, 2-carbamoylaziridine) was discovered and approved for clinical use . It was shown to possess a surprisingly low toxicity .

Synthesis Analysis

The alkyl 1-alkylaziridine-2-carboxylates have been asymmetrically synthesized from the alkyl αβ-dibromopropionates and chiral benzylamines . A variety of homochiral α-amino acids have been prepared in good yield regioselective reaction of higher order cuprates with toluenesulfonylaziridine-2-carboxylic acid .Molecular Structure Analysis

Aziridines are inherently strained making them attractive for study in terms of reactivity and pharmacodynamic action . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .Chemical Reactions Analysis

Aziridination reactions represent a powerful tool in aziridine synthesis . Due to the high reactivity of the strained aziridine ring, derivatives of aziridine-2-carboxylic acid react with various nucleophilic agents .Physical And Chemical Properties Analysis

Aziridines are highly valuable heterocyclic compounds and are widely used during the synthesis of numerous drugs and biologically active natural products . The presence of the aziridine ring in natural as well as synthetic compounds is essential for such activities .科学的研究の応用

PDIA1 Inhibitors

Aziridine-2-carboxylic acid derivatives have been synthesized and tested as PDIA1 inhibitors . PDIA1 is a protein disulfide isomerase, an enzyme containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER). In the case of malignant transformation, these enzymes migrate to the cell surface . The acyl derivatives of aziridine-2-carboxylic acid are found to be weak to moderately active PDIA1 inhibitors .

Anti-Cancer Agents

Some derivatives of aziridine-2-carboxylic acid, such as imexon, azimexon , and leakadine , have been developed as anti-tumor agents and have shown anti-cancer immunomodulatory activity. These compounds selectively alkylate only thiol groups of cancer cell surface proteins .

Synthesis of Amino Acids and Peptides

Aziridine-2-carboxylic acid and its derivatives are useful intermediates in the synthesis of various amino acid and peptide derivatives . They have been extensively recognized, both from a medicinal and a synthetic point of view .

Synthesis of Bioactive Compounds

Aziridine-containing peptides and related compounds may be found in numerous bioactive compounds of natural origin, such as madurastatin A1 and miraziridine A .

Synthesis of Non-Proteinogenic Derivatives

Aziridine-2-carboxylic acid is used in the synthesis of conformationally restricted β-turn dipeptide mimetics, peptide bond isosteres and nonproteinogenic derivatives to obtain drug-like target molecules .

Synthesis of Biologically Active Nitrogen-Containing Compounds

Aziridine-2-carboxylic acid derivatives are versatile building blocks in the preparation of biologically active nitrogen-containing compounds .

Safety And Hazards

将来の方向性

There is a broad and interesting set of synthetic methods for reaching highly functionalized aziridines, including compounds with aromatic moieties . Therefore, the current focus is on recently described or updated ways to obtain 3-arylated aziridines via different non-aziridination-based synthetic methods .

特性

IUPAC Name |

aziridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGBOXYJYPVLQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968924 | |

| Record name | Aziridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aziridine-2-carboxylic acid | |

CAS RN |

54080-06-7 | |

| Record name | Aziridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054080067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。